molecular formula C7H8N2O2 B12856158 5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole CAS No. 7186-60-9

5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole

Cat. No.: B12856158
CAS No.: 7186-60-9
M. Wt: 152.15 g/mol
InChI Key: DIIDNIYAEXOTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound is notable for its unique structure, which combines an oxazole ring with an isoxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using reagents like manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, which allows for better control over reaction conditions and improved safety profiles. For example, the use of Deoxo-Fluor® in a flow reactor packed with manganese dioxide can achieve high yields of the desired product without the need for additional purification .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is a common reaction, typically achieved using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Common Reagents and Conditions

    Oxidation: Manganese dioxide, DBU, bromotrichloromethane

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles in the presence of a base

Major Products

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole is unique due to its combined oxazole and isoxazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

7186-60-9

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-(4,5-dihydro-1,3-oxazol-2-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(11-9-5)7-8-2-3-10-7/h4H,2-3H2,1H3

InChI Key

DIIDNIYAEXOTOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=NCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.